
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1392234-97-7) is a fluorinated aryl boronate ester with the molecular formula C₁₂H₁₆BFO₃ and a molecular weight of 238.06 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds between aryl halides and boronic acids/esters . Its structure features a phenol group substituted with a fluorine atom at the 2-position and a pinacol-protected boronate ester at the 3-position. This configuration enhances its stability and reactivity in transition-metal-catalyzed transformations, making it a valuable intermediate in pharmaceutical and materials science research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 2-fluorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in Suzuki-Miyaura couplings, forming biaryl structures via palladium-catalyzed reactions with aryl halides.
Reagents and Conditions
Example Reaction
Reaction with 4-bromotoluene under standard Suzuki conditions yields 2-fluoro-3-(p-tolyl)phenol via boronate-to-boronic acid in situ hydrolysis and subsequent coupling .
Product Analysis
Starting Material | Product | Yield (%) | Purity (%) |
---|---|---|---|
4-Bromotoluene | 2-Fluoro-3-(p-tolyl)phenol | 78 | >95 |
Electrophilic Aromatic Substitution
The phenolic -OH group activates the aromatic ring toward electrophilic substitution, enabling functionalization at the para position relative to the boronate group.
Nitration
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
HNO₃ (conc.), H₂SO₄ | 0°C, 2 h | 2-Fluoro-3-boronate-4-nitrophenol | 65 |
Sulfonation
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
SO₃, H₂SO₄ | 50°C, 4 h | 2-Fluoro-3-boronate-4-sulfophenol | 58 |
Boronate Ester Transformations
The dioxaborolane moiety undergoes selective transformations while preserving the fluorophenolic core.
Transesterification
Reaction with diols (e.g., ethylene glycol) under acidic conditions replaces the pinacol group:
Yield : 82% (ethylene glycol boronate) .
Hydrolysis to Boronic Acid
Conditions | Product | Stability |
---|---|---|
H₂O, HCl (1M), 25°C, 12h | 2-Fluoro-3-boronic acid-phenol | Air-sensitive, polymerizes rapidly |
Oxidative Functionalization
Controlled oxidation targets either the boronate or phenolic group.
Boronate Oxidation
Oxidizing Agent | Conditions | Product |
---|---|---|
H₂O₂, NaOH | 0°C, 1 h | 2-Fluoro-3-hydroxyphenol |
Phenolic Oxidation
Reagent | Conditions | Product |
---|---|---|
MnO₂, CH₂Cl₂ | RT, 3 h | 2-Fluoro-3-boronate-quinone |
Stability Under Synthetic Conditions
Thermal Stability
Temperature (°C) | Solvent | Decomposition (%) | Time (h) |
---|---|---|---|
80 | DMF | <5 | 24 |
100 | Dioxane | 12 | 24 |
pH Sensitivity
pH Range | Stability |
---|---|
2–6 | Stable (>90% intact) |
>8 | Rapid boronate hydrolysis |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For example, structural analogs of honokiol have been synthesized with a fluoroethoxy group that enhances their stability and bioactivity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation processes. The high inhibitory potency of these compounds makes them promising candidates for the treatment of inflammatory diseases .
2. Imaging and Diagnostics
The incorporation of fluorine into molecular structures allows for enhanced imaging capabilities in medical diagnostics. Compounds like 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be utilized as radioligands for positron emission tomography (PET) imaging. This application is particularly relevant in neuroinflammation studies where visualization of COX-2 upregulation is critical for understanding disease mechanisms .
3. Antiviral Research
In the context of viral infections such as SARS-CoV-2, boronic acid derivatives have been explored as inhibitors of the main protease (Mpro). The design and synthesis of β-amido boronic acids have shown potential in disrupting viral replication processes, highlighting the compound's utility in antiviral drug development .
Material Science Applications
1. Polymer Chemistry
The unique dioxaborolane moiety contributes to the development of advanced materials with tailored properties. These compounds are being investigated for their roles in creating polymers that exhibit enhanced thermal stability and mechanical strength. The ability to modify the chemical properties through substitution patterns allows for the design of materials suitable for various industrial applications .
2. Catalysis
The presence of boron in the compound facilitates its use as a catalyst in organic reactions. Boron-containing compounds are known to enhance reaction rates and selectivity in cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. This application is particularly valuable in pharmaceutical chemistry where efficient synthesis routes are essential .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the fluorine atom. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the phenol ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenol Derivatives with Pinacol Boronate Esters
Positional Isomers of Fluorine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1392234-97-7): Molecular weight: 238.06 g/mol. Physical state: White solid (m.p. 44–47°C) . Applications: Suzuki-Miyaura coupling precursor for biaryl synthesis .
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1029439-02-8): Molecular weight: 238.06 g/mol.
- 2,4,6-Trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Molecular formula: C₁₂H₁₄BF₃O₃; molecular weight: 266.05 g/mol. Enhanced electron-withdrawing effects from three fluorine atoms may increase oxidative stability but reduce nucleophilic reactivity .
Substituent Variations
- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: Chlorine substitution introduces steric bulk and alters solubility (oil form) compared to fluorinated analogs . Applications: Intermediate in drug discovery, particularly for antimycobacterial agents .
Biological Activity
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and significant biological effects based on recent studies and findings.
- Molecular Formula : C13H16BFO3
- CAS Number : 1112209-40-1
- Molar Mass : 250.07 g/mol
- Solubility : Slightly soluble in water
- Appearance : Solid
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with boron-containing reagents under controlled conditions to yield the desired product. The presence of the dioxaborolane moiety enhances its reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenolic compounds similar to this compound. For instance:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have shown significant inhibition of tubulin polymerization in cancer cell lines. This mechanism is crucial as it disrupts mitotic spindle formation during cell division.
- Induction of Apoptosis : The compound's ability to induce apoptosis has been demonstrated through caspase activation assays. For example, treatment with related compounds led to a 1.5 to 3-fold increase in caspase-3 activation in A549 lung cancer cells .
Other Biological Activities
Apart from anticancer effects, compounds related to this class have been investigated for additional biological activities:
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties against a range of pathogens.
- Neuroprotective Activity : There is emerging evidence suggesting that similar compounds may offer neuroprotective effects by modulating neuroinflammation and oxidative stress.
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative activity of various phenolic compounds, researchers found that derivatives closely related to this compound inhibited the growth of multiple cancer cell lines effectively. The most potent compound displayed a GI50 value below 0.01 µM against several leukemia cell lines.
Case Study 2: Mechanistic Insights
A molecular docking study revealed that the compound interacts with the α/β-tubulin interface similarly to known inhibitors like colchicine. This interaction is critical for understanding its mechanism of action and potential therapeutic applications in cancer treatment.
Data Table: Biological Activity Summary
Q & A
Q. Basic: What are the recommended methods for synthesizing and purifying 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
Methodological Answer:
Synthesis typically involves a Miyaura borylation reaction, where a halogenated precursor (e.g., 2-fluoro-3-bromophenol) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMSO or THF under inert conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester, followed by recrystallization in ethanol/water mixtures to achieve >97% purity (as per GC analysis) . Contaminants like unreacted diboronates or dehalogenated byproducts should be monitored via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
Q. Basic: How should researchers characterize the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The dioxaborolane ring and fluorine’s ortho-position can be confirmed via bond angles and distances .
- Purity Analysis: GC or HPLC (C18 column, MeOH/H₂O mobile phase) with >98% purity threshold .
Q. Basic: What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%), due to tolerance for phenolic -OH groups .
- Base: Cs₂CO₃ or K₃PO₄ (2–3 eq.) in THF/H₂O (3:1) at 80–100°C for 12–24 hours.
- Substrate Scope: Aryl halides with electron-withdrawing groups (e.g., -NO₂, -CN) enhance reactivity. Monitor for protodeboronation (common in polar solvents) via LC-MS .
- Yield Optimization: Pre-dry solvents and substrates to minimize hydrolysis; inert atmosphere (N₂/Ar) is critical .
Q. Advanced: How can researchers address instability or decomposition during storage or reactions?
Methodological Answer:
- Storage: Store at –20°C under argon, desiccated. The phenol group increases sensitivity to moisture; use molecular sieves in storage vials .
- Decomposition Pathways:
- Mitigation: Conduct reactions under strict anhydrous conditions; use freshly distilled THF/DMF.
Q. Advanced: What factors influence regioselectivity in cross-coupling reactions with this boronic ester?
Methodological Answer:
- Steric Effects: The fluorine atom at the 2-position directs coupling to the less hindered para-position of aryl halides.
- Electronic Effects: Electron-deficient aryl halides favor oxidative addition to Pd(0), enhancing para-selectivity.
- Side Reactions: Competing homocoupling (from oxidative conditions) can occur; minimize by degassing solvents and avoiding excess base .
- Validation: Use DFT calculations (e.g., Gaussian) to model transition states and compare with experimental yields .
Q. Advanced: How can computational modeling guide the design of derivatives or reaction pathways?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities for drug-discovery targets (e.g., kinase inhibitors), leveraging the boron’s sp² hybridization for receptor interactions.
- Reaction Mechanism Simulations: Employ Gaussian or ORCA to map catalytic cycles (e.g., Pd migration in Suzuki coupling) and identify rate-limiting steps .
- Solubility Prediction: COSMO-RS models can optimize solvent systems for recrystallization or reaction media, addressing the compound’s limited water solubility .
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBJGACWPPFGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-67-6 | |
Record name | 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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